molecular formula C20H16Cl2N2O4 B243776 N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide

Cat. No. B243776
M. Wt: 419.3 g/mol
InChI Key: GKUVCAIWQIVBOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide, also known as DCFDA, is a fluorescent dye that is widely used in scientific research. It is a derivative of fluorescein and is commonly used to measure reactive oxygen species (ROS) levels in cells.

Mechanism of Action

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a non-fluorescent molecule that is converted to a highly fluorescent molecule upon reaction with ROS. The mechanism of action involves the oxidation of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide by ROS to form the highly fluorescent DCF molecule. The fluorescence intensity of DCF is proportional to the amount of ROS present in the sample.
Biochemical and Physiological Effects:
N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a relatively non-toxic molecule and does not have any known biochemical or physiological effects on cells. However, it is important to note that the presence of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in cells may alter the ROS levels and affect the results of experiments.

Advantages and Limitations for Lab Experiments

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is a highly sensitive and specific dye that can measure ROS levels in cells with high accuracy. It is also relatively easy to use and can be incorporated into a variety of experimental protocols. However, it is important to note that N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is not specific to any particular type of ROS and may react with other oxidizing agents in cells. Additionally, the presence of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in cells may alter the ROS levels and affect the results of experiments.

Future Directions

There are several future directions for the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in scientific research. One potential direction is the development of more specific ROS probes that can differentiate between different types of ROS. Another direction is the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in vivo to measure ROS levels in animal models. Additionally, the use of N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide in combination with other fluorescent probes may provide more comprehensive information on the oxidative stress levels in cells.

Synthesis Methods

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with acetic anhydride, followed by reaction with 4-methyl-1,2-phenylenediamine and furfurylamine. The final product is purified through column chromatography to obtain pure N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide.

Scientific Research Applications

N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is commonly used in scientific research to measure ROS levels in cells. ROS are highly reactive molecules that can cause damage to cells and contribute to the development of various diseases. By measuring ROS levels, researchers can gain insight into the oxidative stress levels in cells and the potential role of ROS in disease development. N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide is also used in flow cytometry and microscopy to visualize ROS in cells.

properties

Molecular Formula

C20H16Cl2N2O4

Molecular Weight

419.3 g/mol

IUPAC Name

N-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C20H16Cl2N2O4/c1-12-4-6-14(23-20(26)18-3-2-8-27-18)10-16(12)24-19(25)11-28-17-7-5-13(21)9-15(17)22/h2-10H,11H2,1H3,(H,23,26)(H,24,25)

InChI Key

GKUVCAIWQIVBOQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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